
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of bromine, cyclohexyl, amino, and nitro groups, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed:
Amines: Reduction of the nitro group leads to the formation of amines.
Substituted Quinoline Derivatives: Various functional groups can be introduced through substitution reactions, leading to a wide range of quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
6-Bromo-4-aminoquinoline: Lacks the cyclohexyl and nitro groups, leading to different chemical properties and applications.
N-cyclohexyl-4-aminoquinoline: Lacks the bromine and nitro groups, affecting its reactivity and biological activity.
4-Amino-3-nitroquinoline: Lacks the bromine and cyclohexyl groups, resulting in distinct chemical behavior.
Uniqueness: 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is unique due to the combination of bromine, cyclohexyl, amino, and nitro groups. This combination imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C15H16BrN3O2 |
|---|---|
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
6-bromo-N-cyclohexyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C15H16BrN3O2/c16-10-6-7-13-12(8-10)15(14(9-17-13)19(20)21)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18) |
Clave InChI |
TWICDQHTEWFXFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
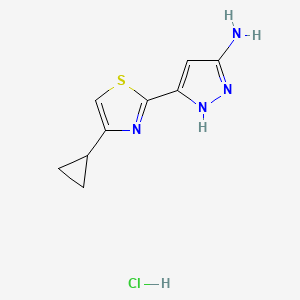
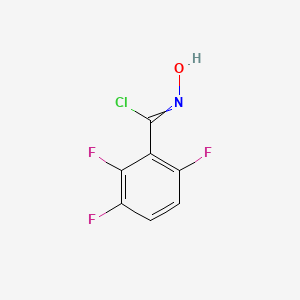
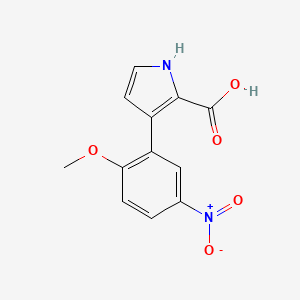
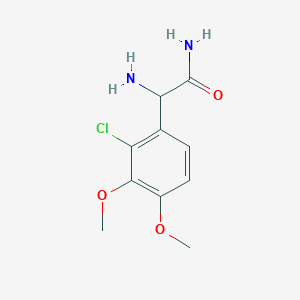

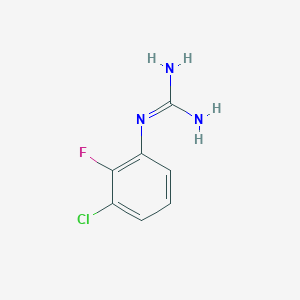
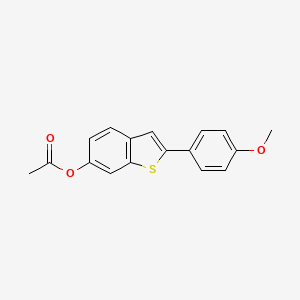
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
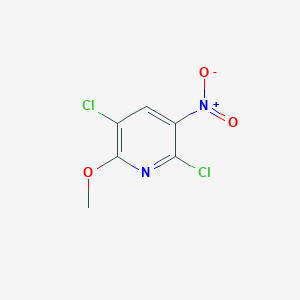
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
